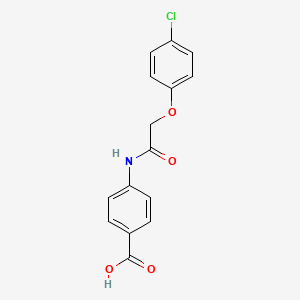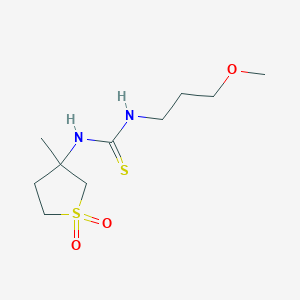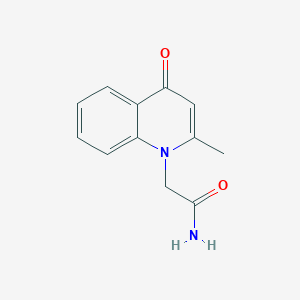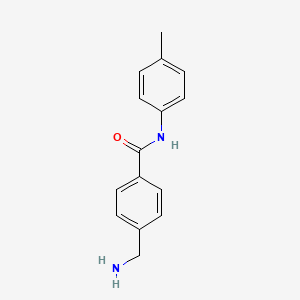![molecular formula C18H20O3 B12114473 Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- CAS No. 833484-91-6](/img/structure/B12114473.png)
Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-(1,1-dimethylethyl)phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-(1,1-dimethylethyl)phenol.
Esterification: The phenol group is first esterified with a suitable reagent, such as methyl chloroformate, to form the corresponding ester.
Substitution Reaction: The ester is then subjected to a nucleophilic substitution reaction with a benzoic acid derivative, such as 4-chloromethylbenzoic acid, under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.
Continuous Flow Reactors: Employing continuous flow reactors for the substitution reaction to enhance yield and reduce reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzoic acid derivatives with oxidized side chains.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits antimicrobial properties, useful in developing new antimicrobial agents.
Medicine
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry
Polymer Production: Utilized in the production of specialty polymers with unique properties.
Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.
Wirkmechanismus
The mechanism by which benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity.
Pathways: The compound may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-hydroxy-3,5-dimethyl-: Similar structure but with hydroxyl and methyl groups.
Benzoic acid, 4-[[4-(1,1-dimethylethyl)-2-methylphenoxy]methyl]-: Differing by the position and type of substituents on the phenoxy group.
Uniqueness
Structural Features: The presence of the 2-(1,1-dimethylethyl)phenoxy group provides unique steric and electronic properties.
Reactivity: Exhibits distinct reactivity patterns compared to other benzoic acid derivatives, making it valuable in specific synthetic applications.
This comprehensive overview highlights the significance of benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
833484-91-6 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
4-[(2-tert-butylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-6-4-5-7-16(15)21-12-13-8-10-14(11-9-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
KNILKKHFMQNGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)

![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)


![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)






![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)
